molecular formula C16H13F3N2O4S B2744589 4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 374807-22-4

4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2744589
CAS No.: 374807-22-4
M. Wt: 386.35
InChI Key: JIAMXIWSZJUDBV-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C16H13F3N2O4S and its molecular weight is 386.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and reactions of hydroxythiophene derivatives, including compounds related to the title compound, provide insight into their structural and tautomeric properties. For example, the synthesis of trihalogenated hydroxythiophenes has been explored, revealing unique tautomeric behaviors and reactions with various reagents, leading to derivatives with potential applications in material science and organic synthesis (Skramstad et al., 2000). Similarly, the study of thiophene/phenylene co-oligomers with different terminal groups, including those with electronic properties like trifluoromethyl groups, opens pathways for their use in optoelectronic device applications (Katagiri et al., 2007).

Photophysical and Computational Studies

Research on pi-conjugated systems with thiophene units, such as bis- and tris-1,3,2-benzodiazaboroles and related bis(boryl) dithiophenes, showcases their potential for use in light-emitting devices due to their intense blue/violet luminescence and high quantum yields. Computational studies help in understanding the absorption properties and electron transitions within these molecules, further hinting at their suitability for electronic applications (Weber et al., 2009).

Materials Chemistry and Organic Frameworks

The formation of surface covalent organic frameworks (COFs) based on polyester condensation between hydroxyphenyl compounds and benzene-1,3,5-tricarbonyl trichloride demonstrates the potential of these compounds in creating novel materials with hexagonal cavities. Such materials are of interest for their structural properties and potential applications in catalysis, storage, and filtration technologies (Marele et al., 2012).

Hydrogen-Bonding Networks and Crystal Engineering

The study of trisphenols, including compounds with hydroxyphenyl groups, highlights their ability to form three-dimensional hydrogen-bonding networks. Such structures are significant in crystal engineering, offering insights into the design of molecular materials with specific physical and chemical properties (Ferguson et al., 1997).

Photolysis and Photoaffinity Probes

Research into the photolysis of aryl-trifluoromethyl diazirines, including the study of their reactions and potential reversibility in photoinsertion processes, sheds light on the complexities of using such compounds in biological studies and the limitations they may face in providing primary sequence data (Platz et al., 1991).

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S/c17-16(18,19)15(25)11(13(23)10-2-1-7-26-10)12(20-14(24)21-15)8-3-5-9(22)6-4-8/h1-7,11-12,22,25H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAMXIWSZJUDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.